Home > Products > Screening Compounds P36191 > xenopsin precursor fragment (XPF)
xenopsin precursor fragment (XPF) - 108460-66-8

xenopsin precursor fragment (XPF)

Catalog Number: EVT-1507750
CAS Number: 108460-66-8
Molecular Formula: C11H10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xenopsin precursor fragment is a bioactive peptide derived from the skin of Xenopus laevis, a species of frog. It is synthesized as part of a larger precursor protein, which also gives rise to the active peptide xenopsin. The xenopsin precursor fragment plays significant roles in biological processes, particularly in antimicrobial defense mechanisms.

Source

The primary source of xenopsin precursor fragment is the skin of Xenopus laevis, where it is produced alongside other peptides. The synthesis of this peptide occurs within specific cellular structures known as granular glands, which are responsible for secreting various bioactive compounds .

Classification

Xenopsin precursor fragment belongs to the class of antimicrobial peptides, which are small proteins that exhibit activity against bacteria, fungi, and protozoa. These peptides are crucial components of the innate immune system in many organisms, providing a first line of defense against pathogens .

Synthesis Analysis

Methods

The synthesis of xenopsin precursor fragment involves transcription and translation processes that convert the corresponding mRNA into a polypeptide chain. This process begins with the isolation of complementary DNA (cDNA) from Xenopus laevis skin poly(A)+ RNA, which contains the genetic information necessary for producing the precursor protein .

Technical Details

The precursor protein is approximately 80 amino acids long and has a calculated molecular weight of about 10,000 daltons. It contains a signal sequence that directs the peptide for secretion. Proteolytic processing at specific sites within this precursor leads to the release of both xenopsin and xenopsin precursor fragment .

Molecular Structure Analysis

Structure

The molecular structure of xenopsin precursor fragment consists of a sequence of amino acids that contributes to its biological activity. The peptide exhibits characteristics typical of antimicrobial peptides, such as a high proportion of hydrophobic residues, which facilitate interaction with microbial membranes.

Data

The precise amino acid sequence and three-dimensional structure can vary slightly based on the specific processing events that occur post-translationally. Studies suggest that the active form retains structural features conducive to forming pores in microbial membranes .

Chemical Reactions Analysis

Reactions

Xenopsin precursor fragment undergoes various chemical reactions during its synthesis and maturation. The primary reaction involves proteolytic cleavage at dibasic residues (Lys-Arg) within the precursor protein, which releases the active peptide forms .

Technical Details

This cleavage mechanism is essential for activating the peptide's antimicrobial properties. The presence of additional cleavage sites may lead to further processing, yielding different peptide fragments with distinct biological activities .

Mechanism of Action

Process

The mechanism by which xenopsin precursor fragment exerts its antimicrobial effects involves disrupting microbial cell membranes. Upon contact with pathogens, it can insert itself into lipid bilayers, leading to membrane permeabilization and ultimately cell lysis.

Data

Research indicates that xenopsin precursor fragment displays varying minimum inhibitory concentrations against different microorganisms, demonstrating its potency as an antimicrobial agent. For instance, it exhibits antibacterial and antifungal activity at concentrations ranging from 10 to 500 micrograms per milliliter and anti-protozoal activity at lower concentrations (2 to 20 micrograms per milliliter) .

Physical and Chemical Properties Analysis

Physical Properties

Xenopsin precursor fragment is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its amphipathic nature allows it to interact effectively with both hydrophilic and hydrophobic environments.

Chemical Properties

The chemical properties include its ability to form aggregates in solution, which can enhance its antimicrobial efficacy. Additionally, its structure allows for flexibility in interactions with various microbial targets .

Applications

Xenopsin precursor fragment has several scientific uses:

  • Antimicrobial Research: It serves as a model compound for studying the mechanisms of action of antimicrobial peptides.
  • Pharmaceutical Development: Due to its potent antimicrobial properties, it has potential applications in developing new antibiotics or treatments for infections caused by resistant strains of bacteria.
  • Biotechnology: Its properties can be exploited in biotechnological applications, such as creating bioactive coatings or materials that resist microbial colonization .
Introduction to Xenopsin Precursor Fragment (XPF)

Discovery and Structural Characterization of XPF

Xenopsin precursor fragment (XPF) was first identified in 1992 during immunohistochemical studies of the African clawed frog (Xenopus laevis). Researchers localized both xenopsin (Xp) and XPF immunoreactivities to the granular glands of the skin and specific cells of the gastrointestinal tract, revealing their co-localization within the same cellular compartments [1]. This discovery established XPF as a bioactive peptide derived from the post-translational processing of a single precursor molecule shared with xenopsin.

Structurally, XPF is a 25-amino acid peptide characterized by a cationic amphipathic α-helical conformation. It features a conserved arginine-tryptophan (RW) motif at positions 10–11, which is critical for membrane interactions and antimicrobial functionality. The peptide’s primary sequence ends with a C-terminal glycine residue that serves as an amidation signal, enhancing its stability and biological activity [5] [9]. Orthologs of XPF exhibit moderate sequence variation across Xenopus species, as illustrated in Table 1. These variations influence functional specificity; for example, XPF-AN1 from Xenopus andrei shows enhanced potency against Gram-negative bacteria due to a higher hydrophobic moment [3] [5].

Table 1: Structural Variants of XPF Across Pipid Frogs

SpeciesPeptide VariantAmino Acid SequenceUnique Features
Xenopus laevisXPF-XL1GLFDIVKKVVGALAGTWVDLAPQERW motif; C-terminal amidation
Xenopus borealisXPF-XB1GLFDIVKKVVGALAGTWVDLAPQEIdentical to XL1
Xenopus andreiXPF-AN1GLFDIVKKVVGTLLGTWVDLAPQELeu₁₀ substitution; ↑ hydrophobicity
Silurana tropicalisXPF-ST1GLFDIVKKVVGALAGTWVDLSPQESer₂₄ substitution

Molecular Biology of the Xenopsin-XPF Precursor Gene

The genetic basis of XPF production involves a complex precursor gene (XPFG) located within a conserved 380 kb genomic cluster on scaffold 665/811 in Silurana tropicalis. This cluster comprises 15 genes, 13 of which are transcriptionally active and encode precursor proteins of 75–96 amino acids. Each precursor includes an N-terminal signal peptide, a conserved xenopsin domain, and the XPF sequence at the C-terminus [6]. The XPFG undergoes sophisticated post-translational processing:

  • Proteolytic Cleavage: Furin and prohormone convertases cleave the precursor at dibasic residues (KR or RR), liberating both xenopsin and XPF.
  • Modifications: C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM) enhances XPF’s stability [6] [8].
  • Tissue-Specific Expression: In Xenopus laevis, the precursor gene is expressed in skin granular glands, the lower esophagus, and stomach. Notably, the duodenum and large intestine express only xenopsin, suggesting alternative processing or gene splicing in these tissues [1].

Table 2: Tissue Distribution of Xenopsin/XPF in Xenopus laevis

TissueXenopsin ExpressionXPF ExpressionNotes
Skin Granular GlandsHighHighCo-localized in same glands
Lower EsophagusModerateModerateEndocrine cells
StomachModerateModerateFundic region
DuodenumHighUndetectableTall, thin cells only
Large IntestineHighUndetectableClub-shaped cells only

Evolutionary Context of XPF in Amphibian Peptide Systems

XPF exemplifies functional innovation within amphibian host-defense systems. Phylogenetic analyses trace its origin to a gene duplication event of the cholecystokinin (CCK) gene in the ancestral pipid frog lineage ~150 MYA. This event spawned a precursor gene that initially encoded a gastrointestinal hormone but evolved defensive functions through promoter restructuring and sequence divergence [6] [8]. Key evolutionary milestones include:

  • Gene Cluster Expansion: In Silurana tropicalis, the XPF gene resides within a cluster of 15 genes derived from sequential duplications. This cluster shows synteny with the CCK locus in vertebrates, confirming its evolutionary origin [6].
  • Subfunctionalization: Following allopolyploidization events in Xenopus, duplicated XPF paralogs underwent convergent loss of xenopsin domains. For example, in octoploid species like Xenopus andrei, XPF-AN1 retains antimicrobial activity but lacks the ancestral xenopsin sequence, indicating neofunctionalization [3] [8].
  • Cross-Species Conservation: Immunoreactive XPF-like peptides occur in mammalian gastric mucosa, suggesting deep evolutionary conservation. However, mammalian counterparts share only C-terminal homology with amphibian XPF and likely function as gastrointestinal signals rather than antimicrobial agents [4] [7].

Functionally, XPF contributes to a multimodal defense strategy in pipid frogs. Alongside magainins and PGLa peptides, it provides synergistic protection against pathogens. Structural similarities to caerulein-precursor fragments (CPFs) suggest a shared evolutionary trajectory where precursor genes diversified to generate peptide arsenals with broad-spectrum antimicrobial and immunomodulatory activities [5] [10]. This diversification underscores the adaptive plasticity of peptide-based defenses in amphibians.

Properties

CAS Number

108460-66-8

Product Name

xenopsin precursor fragment (XPF)

Molecular Formula

C11H10

Synonyms

xenopsin precursor fragment (XPF)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.